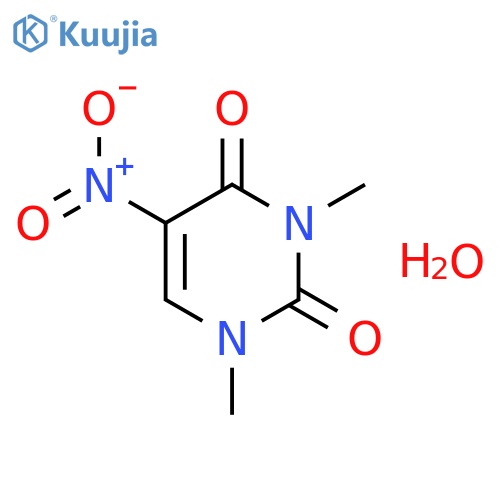Cas no 41613-26-7 (1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione)

41613-26-7 structure
商品名:1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione
1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione 化学的及び物理的性質
名前と識別子
-
- 2,4(1H,3H)-Pyrimidinedione,1,3-dimethyl-5-nitro-
- 1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione
- 1,3-Dimethyl-5-nitrouracil hydrate
- 1,3-DIMETHYL-5-NITROURACIL MONOHYDRATE
- 1,3-Dimethyl-5-nitro-1H-pyrimidin-2,4-dion
- 1,3-dimethyl-5-nitro-1H-pyrimidine-2,4-dione
- 1,3-dimethyl-5-nitro-2,4(1H,3H)pyrimidinedione
- 1,3-dimethyl-5-nitrouracil
- 5-Nitro-1,3-dimethyluracil
- N,N-dimethyl-5-nitrouracil
- nitro-5 dimethyl-1,3 uracile
- AKOS015892580
- EN300-141541
- AKOS000321332
- 41613-26-7
- LS-01469
- NS00056501
- NSC-70452
- DTXSID60961840
- EINECS 255-462-8
- AB-323/25048251
- NSC70452
- 1,3-dimethyl-5-nitro-1,2,3,4-tetrahydropyrimidine-2,4-dione
- InChI=1/C6H7N3O4/c1-7-3-4(9(12)13)5(10)8(2)6(7)11/h3H,1-2H
- 5-nitro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
- 1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione
- BB 0240749
- MFCD00023800
- CS-0308933
- 1,3-dimethyl-5-nitropyrimidine-2,4-dione
- SDLBIQNBDPOOPJ-UHFFFAOYSA-N
- NSC 70452
- AT19361
- SCHEMBL480361
- ALBB-004047
- STK502880
-
- MDL: MFCD00023800
- インチ: InChI=1S/C6H7N3O4/c1-7-3-4(9(12)13)5(10)8(2)6(7)11/h3H,1-2H3
- InChIKey: SDLBIQNBDPOOPJ-UHFFFAOYSA-N
- ほほえんだ: CN1C=C(C(=O)N(C)C1=O)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 203.05400
- どういたいしつりょう: 185.044
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 316
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 86.4A^2
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.51
- ゆうかいてん: 155-160 °C(lit.)
- ふってん: 262.7 °C at 760 mmHg
- フラッシュポイント: 112.7 °C
- 屈折率: 1.592
- PSA: 99.05000
- LogP: -0.54890
- ようかいせい: 使用できません
- じょうきあつ: 0.0±0.5 mmHg at 25°C
1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S24/25
-
危険物標識:

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- リスク用語:R36/37/38
1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-141541-0.5g |
1,3-dimethyl-5-nitro-1,2,3,4-tetrahydropyrimidine-2,4-dione |
41613-26-7 | 95% | 0.5g |
$245.0 | 2023-06-06 | |
| Enamine | EN300-141541-5.0g |
1,3-dimethyl-5-nitro-1,2,3,4-tetrahydropyrimidine-2,4-dione |
41613-26-7 | 95% | 5g |
$1302.0 | 2023-06-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 036074-500mg |
1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione |
41613-26-7 | 500mg |
1542.0CNY | 2021-07-05 | ||
| Chemenu | CM115140-5g |
1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione |
41613-26-7 | 95% | 5g |
$276 | 2021-08-06 | |
| Chemenu | CM115140-1g |
1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione |
41613-26-7 | 95% | 1g |
$*** | 2023-05-30 | |
| Enamine | EN300-141541-5000mg |
1,3-dimethyl-5-nitro-1,2,3,4-tetrahydropyrimidine-2,4-dione |
41613-26-7 | 95.0% | 5000mg |
$1302.0 | 2023-09-30 | |
| Enamine | EN300-141541-50mg |
1,3-dimethyl-5-nitro-1,2,3,4-tetrahydropyrimidine-2,4-dione |
41613-26-7 | 95.0% | 50mg |
$73.0 | 2023-09-30 | |
| Enamine | EN300-141541-1000mg |
1,3-dimethyl-5-nitro-1,2,3,4-tetrahydropyrimidine-2,4-dione |
41613-26-7 | 95.0% | 1000mg |
$314.0 | 2023-09-30 | |
| 1PlusChem | 1P00BZGG-250mg |
1,3-DIMETHYL-5-NITROURACIL HYDRATE |
41613-26-7 | 95% | 250mg |
$246.00 | 2024-05-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1379603-50mg |
1,3-Dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione |
41613-26-7 | 97% | 50mg |
¥1833.00 | 2024-05-14 |
1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione 関連文献
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
41613-26-7 (1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione) 関連製品
- 28495-88-7(1-methyl-5-nitro-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
